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Compound of Interest

Compound Name: N-Boc-PEG12-alcohol

Cat. No.: B2372185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-Boc-PEG12-alcohol, a versatile

heterobifunctional linker, for professionals venturing into the field of bioconjugation. We will

explore its core properties, detail its applications in creating advanced therapeutics like

Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and

provide comprehensive experimental protocols for its use.

Introduction to N-Boc-PEG12-alcohol
N-Boc-PEG12-alcohol is a polyethylene glycol (PEG) derivative that serves as a flexible linker

in bioconjugation. Its structure is characterized by three key components:

A Boc-Protected Amine Group (N-Boc): The tert-butyloxycarbonyl (Boc) group is a widely

used protecting group for amines. It is stable under many reaction conditions but can be

easily removed under mild acidic conditions, revealing a primary amine. This allows for a

staged and controlled conjugation strategy.

A 12-Unit PEG Spacer (-PEG12-): The PEG chain is hydrophilic, which helps to increase the

solubility and stability of the resulting bioconjugate in aqueous solutions. The defined length

of 12 ethylene glycol units provides a precise and flexible spacer between the conjugated

molecules, which can be crucial for optimizing biological activity and pharmacokinetic

properties.
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A Terminal Alcohol Group (-alcohol): The hydroxyl (-OH) group is a versatile functional

handle that can be activated or converted into other reactive groups, enabling conjugation to

a variety of molecules.

The strategic combination of these three components makes N-Boc-PEG12-alcohol a
valuable tool for covalently linking molecules of interest, such as antibodies, small molecule

drugs, or proteins.

Core Properties and Data
A clear understanding of the physicochemical properties of N-Boc-PEG12-alcohol is essential

for its effective use in experimental design.

Property Value Reference(s)

Molecular Formula C29H59NO14 [1][2]

Molecular Weight 645.8 g/mol [1][2]

CAS Number 159156-95-3 [1]

Appearance
Pale yellow or colorless oily

matter/viscous liquid

Purity Typically ≥95%

Solubility
Soluble in DMSO, DMF, DCM,

and water

Storage Conditions
-20°C, protected from light and

moisture

Key Applications in Bioconjugation
The unique trifunctional nature of N-Boc-PEG12-alcohol lends itself to a variety of advanced

bioconjugation applications, most notably in the development of Antibody-Drug Conjugates

(ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)
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ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal

antibody with the potent cell-killing effect of a cytotoxic small molecule. The linker plays a

critical role in the stability and efficacy of an ADC. The hydrophilic PEG12 spacer of N-Boc-
PEG12-alcohol can enhance the solubility of ADCs, particularly those with hydrophobic

payloads, and can help to prevent aggregation.

The general workflow for using N-Boc-PEG12-alcohol in ADC synthesis involves modifying the

linker to be reactive with the antibody and the drug, followed by sequential conjugation.

Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by

recruiting it to an E3 ubiquitin ligase. The linker in a PROTAC is a critical determinant of the

formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase). The

PEG12 spacer provides flexibility and can be optimized for length to facilitate productive

ternary complex formation.

Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding the

application of N-Boc-PEG12-alcohol.

General Bioconjugation Workflow
The following diagram illustrates a typical workflow for activating and using N-Boc-PEG12-
alcohol to conjugate a protein (e.g., an antibody) to a small molecule drug.
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Caption: General workflow for protein-drug conjugation using N-Boc-PEG12-alcohol.
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Signaling Pathway: Antibody-Drug Conjugate (ADC)
Mechanism
The following diagram illustrates the mechanism of action of an ADC targeting the HER2

receptor, a common target in breast cancer.
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Caption: Mechanism of action for a HER2-targeted Antibody-Drug Conjugate.
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Signaling Pathway: PROTAC Mechanism Targeting
KRAS
The diagram below illustrates the mechanism of a PROTAC designed to degrade the

oncogenic KRAS protein, a key driver in many cancers.
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Click to download full resolution via product page

Caption: PROTAC-mediated degradation of the KRAS protein.

Detailed Experimental Protocols
The following protocols provide a comprehensive, step-by-step guide for a common

bioconjugation workflow using N-Boc-PEG12-alcohol. These are generalized protocols and

may require optimization based on the specific biomolecules and reagents used.

Protocol 1: Activation of N-Boc-PEG12-alcohol via
Tosylation
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a good

leaving group for subsequent nucleophilic substitution.

Materials:

N-Boc-PEG12-alcohol

p-Toluenesulfonyl chloride (TsCl)

Anhydrous Dichloromethane (DCM)

Pyridine or Triethylamine (TEA)

Magnetic stirrer and stir bar

Round-bottom flask

Ice bath

Nitrogen or Argon gas supply

Procedure:

Dissolve N-Boc-PEG12-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask

under an inert atmosphere.
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Cool the solution to 0°C in an ice bath.

Add pyridine or TEA (1.5 equivalents) to the solution and stir for 10 minutes.

Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM to the reaction mixture.

Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for

an additional 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, wash the mixture with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain N-Boc-PEG12-OTs.

Expected Yield: >95%

Protocol 2: Conversion of N-Boc-PEG12-OTs to N-Boc-
PEG12-amine
This protocol outlines the conversion of the tosylated PEG to an amine-terminated PEG via an

azide intermediate.

Materials:

N-Boc-PEG12-OTs

Sodium azide (NaN3)

Anhydrous Dimethylformamide (DMF)

Triphenylphosphine (PPh3) or Zinc dust and Ammonium Chloride

Methanol (for reduction)

Magnetic stirrer and stir bar
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Round-bottom flask

Heating mantle

Procedure:

Azide Formation:

Dissolve N-Boc-PEG12-OTs (1 equivalent) in anhydrous DMF.

Add sodium azide (3 equivalents) and heat the mixture to 80°C overnight.

Cool the reaction, dilute with water, and extract with an organic solvent like ethyl

acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

to yield N-Boc-PEG12-N3.

Azide Reduction (Staudinger Reaction):

Dissolve the N-Boc-PEG12-N3 (1 equivalent) in a mixture of THF and water.

Add triphenylphosphine (1.5 equivalents) and stir at room temperature overnight.

Concentrate the reaction mixture and purify by column chromatography to obtain N-

Boc-PEG12-NH2.

Expected Yield: 82-99% for the reduction step.

Protocol 3: Boc Deprotection to Yield Amine-PEG12-
alcohol
This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

N-Boc-PEG12-amine conjugate

Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)

Magnetic stirrer and stir bar

Round-bottom flask

Procedure:

Dissolve the Boc-protected PEG conjugate in a 1:1 mixture of DCM and TFA.

Stir the reaction mixture at room temperature for 1-2 hours.

Monitor the deprotection by TLC or LC-MS.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

solvent and excess TFA.

Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA. The

resulting amine is often used in the next step without further purification.

Expected Yield: Quantitative.

Protocol 4: Conjugation of Amine-PEG to a Protein via
NHS Ester Chemistry
This protocol details the conjugation of the deprotected amine-PEG linker to a protein that has

been activated with an NHS ester.

Materials:

Amine-PEG conjugate

Protein-NHS ester

Phosphate-buffered saline (PBS), pH 7.2-8.0

Magnetic stirrer and stir bar

Reaction vial
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Procedure:

Dissolve the protein-NHS ester in PBS at a concentration of 1-10 mg/mL.

Dissolve the amine-PEG conjugate in PBS.

Add the amine-PEG solution to the protein-NHS ester solution. A 10- to 50-fold molar

excess of the PEG linker is often used.

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with

gentle stirring.

Quench the reaction by adding an amine-containing buffer like Tris.

Purify the resulting PEGylated protein.

Expected Yield: Varies depending on the protein and reaction conditions, but yields of over

60% are achievable.

Purification and Characterization
Proper purification and characterization are critical to ensure the quality and efficacy of the final

bioconjugate.

Purification Techniques
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Technique Principle Application

Size-Exclusion

Chromatography (SEC)

Separates molecules based on

their hydrodynamic radius.

The most common method for

separating larger PEGylated

proteins from smaller

unconjugated proteins and

excess PEG reagents.

Ion-Exchange

Chromatography (IEX)

Separates molecules based on

their net charge. PEGylation

can alter the surface charge of

a protein.

Can be used to separate

PEGylated species from the

unreacted protein.

Reverse-Phase

Chromatography (RP-HPLC)

Separates molecules based on

their hydrophobicity.

Useful for analyzing the purity

of the final conjugate and

separating different drug-to-

antibody ratio (DAR) species.

Characterization Methods
Technique Information Provided

Mass Spectrometry (MS)

Confirms the molecular weight of the final

conjugate and can be used to determine the

drug-to-antibody ratio (DAR).

SDS-PAGE

Visualizes the increase in molecular weight

upon PEGylation and assesses the purity of the

conjugate.

UV-Vis Spectroscopy

Can be used to determine the concentration of

the protein and, in some cases, the conjugated

payload.

Nuclear Magnetic Resonance (NMR)
Provides detailed structural information about

the linker and the final conjugate.

Conclusion
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N-Boc-PEG12-alcohol is a powerful and versatile tool in the field of bioconjugation. Its well-

defined structure, combining a stable protecting group, a hydrophilic spacer, and a reactive

handle, allows for the controlled and efficient synthesis of complex biomolecules. This guide

provides a foundational understanding and practical protocols for researchers and scientists to

begin exploring the potential of N-Boc-PEG12-alcohol in the development of next-generation

therapeutics. As with any chemical synthesis, optimization of the provided protocols for specific

applications is encouraged to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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